molecular formula C12H17ClN2O2 B14049247 (S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate

(S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate

Cat. No.: B14049247
M. Wt: 256.73 g/mol
InChI Key: XKLZDWBVWPXCPG-QMMMGPOBSA-N
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Description

(S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group, a sec-butylamino group, and a chlorine atom attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloronicotinic acid and sec-butylamine.

    Esterification: The 6-chloronicotinic acid undergoes esterification with ethanol in the presence of a catalyst, such as sulfuric acid, to form ethyl 6-chloronicotinate.

    Amidation: The ethyl 6-chloronicotinate is then reacted with sec-butylamine under controlled conditions to introduce the sec-butylamino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

(S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(sec-butylamino)-6-chloronicotinate: Lacks the (S)-configuration, which may affect its biological activity and interactions.

    Methyl 4-(sec-butylamino)-6-chloronicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Propyl 4-(sec-butylamino)-6-chloronicotinate: Contains a propyl ester group, leading to different physicochemical properties.

Uniqueness

(S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate is unique due to its specific stereochemistry ((S)-configuration), which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry may result in enhanced selectivity and potency in its applications compared to its non-stereoisomeric counterparts.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

ethyl 4-[[(2S)-butan-2-yl]amino]-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C12H17ClN2O2/c1-4-8(3)15-10-6-11(13)14-7-9(10)12(16)17-5-2/h6-8H,4-5H2,1-3H3,(H,14,15)/t8-/m0/s1

InChI Key

XKLZDWBVWPXCPG-QMMMGPOBSA-N

Isomeric SMILES

CC[C@H](C)NC1=CC(=NC=C1C(=O)OCC)Cl

Canonical SMILES

CCC(C)NC1=CC(=NC=C1C(=O)OCC)Cl

Origin of Product

United States

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